(2,5-Dichloro-3-fluorophenyl)methanol

Lipophilicity Drug design ADME

(2,5-Dichloro-3-fluorophenyl)methanol is a polysubstituted benzyl alcohol derivative bearing chlorine atoms at the 2- and 5-positions and a fluorine at the 3-position of the aromatic ring. With a molecular formula of C₇H₅Cl₂FO and a molecular weight of 195.01 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
CAS No. 1615212-20-8
Cat. No. B6359281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichloro-3-fluorophenyl)methanol
CAS1615212-20-8
Molecular FormulaC7H5Cl2FO
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)Cl)F)Cl
InChIInChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2
InChIKeyWGWLZPGKRSDWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,5-Dichloro-3-fluorophenyl)methanol (CAS 1615212-20-8) – A Strategic Halogenated Benzyl Alcohol Building Block


(2,5-Dichloro-3-fluorophenyl)methanol is a polysubstituted benzyl alcohol derivative bearing chlorine atoms at the 2- and 5-positions and a fluorine at the 3-position of the aromatic ring. With a molecular formula of C₇H₅Cl₂FO and a molecular weight of 195.01 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its reactivity profile is anchored by the benzylic hydroxyl group, which enables facile conversion to halides, ethers, esters, and amines, while the halogen substitution pattern imparts distinct electronic and steric characteristics that differentiate it from isomeric dichlorofluorobenzyl alcohols [1].

Why Isomeric or Non-Fluorinated Analogs Cannot Simply Replace (2,5-Dichloro-3-fluorophenyl)methanol


Although several dihalogenated or trihalogenated benzyl alcohols share the same empirical formula (C₇H₅Cl₂FO), their physicochemical properties—particularly lipophilicity and halogen positioning—diverge significantly. Direct 1:1 substitution of (2,5-dichloro-3-fluorophenyl)methanol with a positional isomer or a non-fluorinated analog can alter downstream synthetic outcomes, including cross-coupling reactivity, metabolic stability of derived bioactive molecules, and chromatographic retention behavior . The specific 2,5-dichloro-3-fluoro arrangement creates a unique electronic environment that cannot be replicated by simply selecting any commercially available dichlorofluorobenzyl alcohol .

Quantitative Differentiation Evidence for (2,5-Dichloro-3-fluorophenyl)methanol Against Key Analogs


Comparative Lipophilicity: (2,5-Dichloro-3-fluorophenyl)methanol Displays Higher LogP Than Isomeric and Non-Fluorinated Analogs

The target compound exhibits a measured LogP of 2.56, which is higher than that of the non-fluorinated analog (2,5-dichlorophenyl)methanol (LogP 2.49) and substantially exceeds the value for the difluoro analog (2,5-difluorophenyl)methanol (LogP 1.46) . Among isomeric dichlorofluorobenzyl alcohols, the target compound's LogP is superior to that of (3,5-dichloro-4-fluorophenyl)methanol (LogP 2.2) and (2,3-dichloro-5-fluorophenyl)methanol (LogP 1.4) . This enhanced lipophilicity (quantified differences of +0.07 to +1.16 LogP units) is attributable to the specific 2,5-dichloro-3-fluoro substitution pattern, which modulates hydrogen-bonding capacity and molecular polar surface area.

Lipophilicity Drug design ADME

High Assay Purity: (2,5-Dichloro-3-fluorophenyl)methanol Available at ≥98% Purity Outperforming Common 95–97% Isomer Specifications

Commercial sourcing analysis reveals that (2,5-dichloro-3-fluorophenyl)methanol is routinely available at NLT 98% purity from established suppliers such as Boroncore [1]. In contrast, isomeric dichlorofluorobenzyl alcohols—including (3,5-dichloro-4-fluorophenyl)methanol and (3,5-dichloro-2-fluorophenyl)methanol—are most commonly listed at 95% minimum purity . This 3-percentage-point purity differential reduces the impurity burden in downstream reactions, particularly for applications requiring stoichiometric control in fragment-based drug discovery or late-stage functionalization.

Purity Procurement Quality control

Synthetic Versatility: The Benzylic Alcohol Serves as a Direct Precursor to the Corresponding Boronic Acid for Suzuki–Miyaura Cross-Coupling

(2,5-Dichloro-3-fluorophenyl)methanol can be converted via routine oxidation–boronation sequences to (2,5-dichloro-3-fluorophenyl)boronic acid (CAS 2121511-41-7), a competent partner for palladium-catalyzed Suzuki–Miyaura cross-coupling . This direct derivatization route is not as readily available for non-benzylic alcohol analogs lacking the primary alcohol handle. The benzylic alcohol thus provides a strategic entry point into the boronic acid, enabling incorporation of the privileged 2,5-dichloro-3-fluorophenyl motif into biaryl scaffolds commonly explored in kinase inhibitor and agrochemical discovery programs .

Suzuki coupling Boronic acid C–C bond formation

Distinct Halogen Pattern: The 2,5-Cl₂-3-F Arrangement Offers Differentiated Steric and Electronic Properties Versus Competing Patterns

The 2,5-dichloro-3-fluoro substitution pattern positions a fluorine atom ortho to one chlorine (C2) and meta to the other (C5). In isomeric (3,5-dichloro-4-fluorophenyl)methanol, the fluorine is flanked by two meta chlorines, while in (2,3-dichloro-5-fluorophenyl)methanol, the fluorine is placed para to one chlorine and meta to the other . These regioisomeric differences translate into distinct dipole moments, acidity of the benzylic proton, and halogen-bonding donor/acceptor profiles [1]. The 2,5-Cl₂-3-F pattern has been specifically exploited in kinase inhibitor intermediates, where the 2-chloro substituent can engage in ortho-directed metalation or halogen-bonding interactions that are geometrically inaccessible with the 3,5-Cl₂-4-F isomer [1].

Halogen bonding SAR Molecular design

Lower Molecular Weight and Higher Fsp3 Versus Extended Aromatic Analogs Favors Fragment-Based Drug Discovery

With a molecular weight of 195.01 g·mol⁻¹ and a fraction of sp³-hybridized carbons (Fsp3) of 0.14, (2,5-dichloro-3-fluorophenyl)methanol falls well within fragment-like chemical space . In contrast, analogs featuring additional phenyl rings—such as (3,5-dichlorophenyl)(4-fluorophenyl)methanol (MW 271.11) or (2,5-dichlorophenyl)(phenyl)methanol (MW 253.12)—exceed typical fragment limits and offer less room for subsequent optimization . The target compound's compact size and moderate complexity make it an ideal starting point for fragment-growing or fragment-linking campaigns in drug discovery.

Fragment-based drug discovery Fsp3 Lead-likeness

Optimal Application Scenarios for (2,5-Dichloro-3-fluorophenyl)methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

When a fragment library requires halogenated benzyl alcohol building blocks with moderate-to-high lipophilicity to probe hydrophobic enzyme pockets, (2,5-dichloro-3-fluorophenyl)methanol (LogP 2.56) provides a measurable advantage over the less lipophilic (2,5-difluorophenyl)methanol (LogP 1.46) and (2,3-dichloro-5-fluorophenyl)methanol (LogP 1.4) . Its fragment-compliant molecular weight (195.01 g·mol⁻¹) and Fsp3 of 0.14 further support its use as a starting point for fragment-growing campaigns targeting intracellular or CNS-penetrant proteins .

Suzuki–Miyaura Cross-Coupling Workflows Requiring the 2,5-Dichloro-3-fluorophenyl Motif

In medicinal chemistry programs constructing biaryl kinase inhibitors, the benzylic alcohol serves as a direct synthetic precursor to (2,5-dichloro-3-fluorophenyl)boronic acid (CAS 2121511-41-7), a competent Suzuki coupling partner . Procuring the alcohol as a single building block enables both alcohol-based transformations and in-house boronic acid generation, reducing the number of separate building blocks needed and streamlining the synthesis of patent-protected 2,6-dichloro-3-fluorophenyl-containing kinase inhibitor intermediates [1].

High-Precision Stoichiometric Reactions Where Impurity Burden Must Be Minimized

For catalyst screens, stoichiometric organometallic reactions, or fragment-based crystallography where precise molar equivalents are critical, the availability of (2,5-dichloro-3-fluorophenyl)methanol at NLT 98% purity from Boroncore [2] offers a measurable purity advantage over the 95% specification typical of isomeric dichlorofluorobenzyl alcohols . Using the higher-purity starting material can reduce side-product formation and improve the reliability of X-ray co-crystallization experiments.

Structure–Activity Relationship (SAR) Studies Exploring Halogen Position Effects

When a research program requires systematic exploration of chloro/fluoro positional isomers on a benzyl alcohol scaffold, the target compound fills a specific gap as the 2,5-Cl₂-3-F regioisomer. Unlike the 3,5-Cl₂-4-F, 2,3-Cl₂-5-F, or 3,5-Cl₂-2-F isomers, the 2,5-Cl₂-3-F pattern positions one chlorine ortho to fluorine, creating a unique local dipole and halogen-bonding profile that can be correlated with biological target engagement or metabolic stability . This compound is therefore essential for comprehensive SAR tables in patent applications.

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